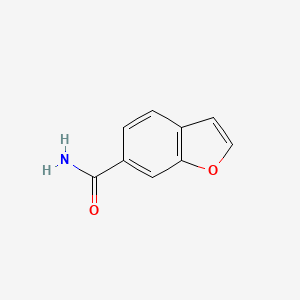

Benzofuran-6-carboxamide

Description

Significance of Benzofuran (B130515) Scaffold in Heterocyclic Chemistry and Medicinal Research

The benzofuran nucleus is a fundamental structural motif found in a wide array of biologically active natural products and synthetic compounds. acs.orgnih.gov Its prevalence in nature is exemplified by compounds such as psoralen, which is found in several plants and has been utilized for its photosensitizing effects. researchgate.net The inherent chemical properties of the benzofuran ring system, including its aromaticity and the presence of an oxygen heteroatom, contribute to its ability to interact with various biological targets.

In the realm of medicinal research, the benzofuran scaffold is considered a "privileged structure" due to its recurring appearance in molecules exhibiting a broad spectrum of pharmacological activities. rsc.org Benzofuran derivatives have been reported to possess anti-tumor, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties, among others. rsc.orgmdpi.com This diverse bioactivity has made the benzofuran skeleton a focal point for the development of new drugs. rsc.org For instance, several approved drugs incorporate this scaffold, highlighting its clinical relevance. The versatility of the benzofuran ring allows for extensive chemical modification, enabling chemists to fine-tune the pharmacological profile of derivatives to enhance potency and selectivity for specific biological targets.

Overview of Benzofuran-6-carboxamide as a Research Subject

This compound itself is a specific derivative that has emerged as a significant compound primarily due to its role as a key building block in the synthesis of high-value pharmaceutical agents. While extensive research dedicated solely to the biological activities of this compound is not widely published, its importance is underscored by its use in the preparation of more complex molecules.

The most prominent example of its application is as a crucial intermediate in the synthesis of Lifitegrast, an FDA-approved drug for the treatment of dry eye disease. acs.orgacs.org The synthesis of Lifitegrast involves the coupling of benzofuran-6-carboxylic acid, the immediate precursor to the carboxamide, with other complex molecular fragments. acs.orgthieme-connect.com This underscores the strategic importance of the this compound moiety in accessing this therapeutic agent.

Research on this compound is therefore often embedded within the broader context of process development and optimization for the synthesis of such pharmaceuticals. The primary focus is on developing efficient and scalable methods to produce this intermediate with high purity. While direct biological profiling of this compound is limited in public literature, the established biological significance of other benzofuran carboxamide derivatives suggests that this scaffold has the potential for inherent bioactivity. For example, derivatives of benzofuran-2-carboxamide (B1298429) have been investigated for their anticancer and antimicrobial activities. mdpi.com

Historical Context of Benzofuran Synthesis and Derivatization

The synthesis of the benzofuran ring system dates back to the 19th century, with various methods being developed over the years to construct this heterocyclic core. Early methods often involved harsh reaction conditions and limited substrate scope. However, the advent of modern synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions, has revolutionized the synthesis of benzofurans.

Historically, the synthesis of substituted benzofurans often relied on classical condensation reactions. For the specific case of benzofuran-6-carboxylic acid and its derivatives like the carboxamide, early synthetic routes were often multi-step processes.

More contemporary approaches to the synthesis of the benzofuran-6-carboxylic acid precursor have focused on efficiency and sustainability. For instance, methods involving Sonogashira coupling followed by cyclization have been reported. acs.org Recent advancements have even led to the development of transition-metal-free protocols for the synthesis of benzofuran-6-carboxylic acid, highlighting a continuous drive towards more environmentally friendly and cost-effective manufacturing processes. acs.orgacs.org The conversion of the carboxylic acid to the carboxamide is a standard and well-established chemical transformation. The historical and ongoing development of synthetic routes to access the this compound core reflects its growing importance as a key synthetic intermediate in the pharmaceutical industry.

Properties

IUPAC Name |

1-benzofuran-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHLRXBWCJUTGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CO2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Benzofuran 6 Carboxamide and Its Derivatives

Classical and Contemporary Approaches to Benzofuran (B130515) Core Synthesis

The construction of the benzofuran ring, a key heterocyclic scaffold, has been a subject of extensive research. Over the years, a variety of synthetic methods have been developed, from historical name reactions to modern catalytic systems.

Perkin and McMurry Reactions in Benzofuran Construction

The Perkin reaction, discovered by William Henry Perkin in 1868, is a well-established method for synthesizing cinnamic acids, but it also extends to the formation of benzofurans. wikipedia.org The Perkin rearrangement, a variant of this reaction, facilitates a coumarin–benzofuran ring contraction. wikipedia.org This reaction converts 3-halocoumarins into benzofuran-2-carboxylic acids through a base-catalyzed ring fission, followed by an intramolecular nucleophilic attack of the resulting phenoxide anion on the vinyl halide. nih.gov Microwave-assisted Perkin rearrangement reactions have been shown to significantly reduce reaction times to as little as 5 minutes, while providing very high yields of benzofuran-2-carboxylic acid derivatives. nih.gov

The McMurry reaction is another powerful tool for benzofuran synthesis, involving the reductive coupling of two carbonyl groups to form an alkene. wikipedia.org This reaction, which typically uses a low-valent titanium species, can be applied intramolecularly to ketoesters to afford benzofurans. jocpr.comyoutube.com For instance, ketoesters derived from the acylation of o-hydroxyacetophenone can undergo intramolecular cyclization in the presence of low-valent titanium to yield benzofurans. jocpr.com The reaction is particularly useful for constructing hindered indoles and benzofurans from keto esters. youtube.com A two-step synthesis of 2-arylbenzofurans has been developed based on a selective cross-McMurry coupling of a salicylaldehyde (B1680747) with an aromatic aldehyde, followed by oxidative cyclization of the resulting ortho-vinylphenol. nih.gov

Transition Metal-Catalyzed Syntheses (e.g., Palladium, Copper, Nickel)

Transition metal catalysis has revolutionized the synthesis of benzofurans, offering high efficiency, functional group tolerance, and simplified procedures. nih.gov

Palladium: Palladium-catalyzed reactions are widely employed for the construction and functionalization of the benzofuran ring. nih.gov One-pot syntheses utilizing palladium-catalyzed enolate arylation have been described, providing differentially substituted benzofurans in moderate to excellent yields. acs.org Palladium catalysts, in combination with a copper co-catalyst, are effective in Sonogashira coupling reactions between terminal alkynes and iodophenols, which then undergo intramolecular cyclization to form benzofuran derivatives. nih.govacs.org Palladium nanoparticles have also been used to catalyze one-pot syntheses of benzofurans via Sonogashira cross-coupling under ambient conditions. organic-chemistry.org

Copper: Copper catalysts are also significant in benzofuran synthesis. A regioselective synthesis of polysubstituted benzofurans has been reported using a copper catalyst and molecular oxygen in a one-pot procedure from phenols and alkynes. rsc.org Copper-catalyzed domino reactions involving intermolecular C-C and intramolecular C-O bond formation have been used to synthesize 2,3-disubstituted benzofurans. organic-chemistry.org Furthermore, a sustainable protocol using a copper-TMEDA complex in neat water has been developed for the synthesis of 2-substituted benzo[b]furans from ketone derivatives. acs.org

Nickel: Nickel catalysis offers an affordable and environmentally compatible option for synthesizing benzofuran derivatives. thieme.de Nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones has been developed for the formation of benzofurans. thieme.de Other nickel-catalyzed reactions include the ring-opening of benzofurans to produce ortho-functionalized phenols and the insertion of boron into the C2-O bond of benzofurans. acs.orgnih.govacs.org

A summary of representative transition metal-catalyzed benzofuran syntheses is presented below:

| Catalyst System | Reaction Type | Starting Materials | Product | Key Features |

|---|---|---|---|---|

| Palladium(II) acetate/phosphine ligand | Enolate Arylation | o-Bromophenols and ketones | Substituted benzofurans | One-pot synthesis with broad substrate scope. acs.org |

| Copper iodide/TMEDA | Intramolecular O-arylation | Deoxybenzoin derivatives | 2-Aryl-benzofurans | Sustainable protocol in neat water. acs.org |

| Nickel(II) acetylacetonate | Domino Reaction | α-(2-formylaryloxy)acetonitriles and arylboronic acids | 2-Aroylbenzofurans | Efficient domino reaction with good yields. organic-chemistry.org |

| (PPh3)PdCl2/Copper iodide | Sonogashira coupling/cyclization | Terminal alkynes and iodophenols | Substituted benzofurans | Combined palladium and copper catalysis. nih.govacs.org |

Acid-Catalyzed and Domino Reaction Pathways

Acid-catalyzed reactions provide a direct route to the benzofuran core. Polyphosphoric acid (PPA) can catalyze the cyclization of acetals to form the benzofuran scaffold. wuxiapptec.com Lewis acids, such as boron trifluoride diethyl etherate, have been used to promote domino reactions between 2,4-diyn-1-ols and dicarbonyl compounds to synthesize benzofuran derivatives in high yields. nih.govacs.org An unusual and facile approach for the synthesis of 2-benzofuranyl-3-hydroxyacetones involves an acid-catalyzed cascade of transacetalisation, Fries-type rearrangement, Michael addition, and ring-opening aromatisation. rsc.org

Domino reactions, also known as cascade reactions, are highly efficient in rapidly assembling complex molecular structures. A domino "ring-cleavage-deprotection-cyclization" reaction mediated by boron tribromide has been reported for the synthesis of functionalized benzofurans from 2-alkylidenetetrahydrofurans. acs.org These multi-step, one-pot syntheses are attractive for their atom economy and reduced workup procedures. researchgate.net

Targeted Synthesis of Benzofuran-6-carboxamide and its Precursors

The synthesis of this compound relies on the efficient generation of its key precursor, Benzofuran-6-carboxylic acid.

Optimized Protocols for Benzofuran-6-carboxylic Acid Generation

Benzofuran-6-carboxylic acid is a crucial intermediate for various pharmacologically active compounds. acs.org Several synthetic routes to this compound have been reported.

One five-step synthesis starts from 3-hydroxy benzoic acid and involves a Sonogashira coupling reaction followed by cyclization and hydrolysis. amazonaws.com Another approach details a six-step synthesis from 6-hydroxybenzofuran-3(2H)-one, which includes a protection-deprotection strategy and the use of a palladium catalyst for carbon monoxide incorporation. amazonaws.com A single-step synthesis from 6-bromobenzofuran (B120239) using CO2 gas and magnesium to form a Grignard reagent has also been described, though scaling up this reaction presents challenges. amazonaws.com An alternative process involves the preparation of 1-benzofuran-6-carboxylic acid from 4-formyl-3-hydroxy benzoic acid via a novel intermediate, [2-formyl-5-(methoxycarbonyl) phenoxy] acetic acid. quickcompany.in

A comparative overview of different synthetic routes to Benzofuran-6-carboxylic acid:

| Starting Material | Number of Steps | Key Reactions | Reference |

|---|---|---|---|

| 3-Hydroxy benzoic acid | 5 | Sonogashira coupling, cyclization, hydrolysis | amazonaws.com |

| 6-Hydroxybenzofuran-3(2H)-one | 6 | Protection-deprotection, palladium-catalyzed carbonylation | amazonaws.com |

| 6-Bromobenzofuran | 1 | Grignard reaction with CO2 | amazonaws.com |

| 4-Formyl-3-hydroxy benzoic acid | Multi-step | Formation of a [2-formyl-5-(methoxycarbonyl) phenoxy] acetic acid intermediate | quickcompany.in |

Sustainable and Low-Carbon Footprint Synthetic Strategies

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. For the synthesis of Benzofuran-6-carboxylic acid, a scalable and sustainable three-step, transition-metal-free protocol has been developed. acs.orgacs.org This method avoids the use of transition metals and cryogenic temperatures, which are common in other routes. acs.org The scalability of this process has been demonstrated on a 100 g scale, yielding the target compound with high purity (98.2% by HPLC) without the need for chromatographic purification. acs.org

A life cycle analysis comparing this sustainable route with existing methods indicated a smaller carbon footprint. acs.org The use of a metal-free base catalyst in this synthesis route leads to significant environmental benefits, including reduced CO2 emissions, improved human health quality, and lower mineral depletion. acs.org

Derivatization and Functionalization Strategies of Benzofuran Carboxamide Scaffold

The strategic modification of the this compound scaffold is crucial for the development of new chemical entities with tailored properties. This section explores various derivatization and functionalization approaches, including the introduction of substituents through modern cross-coupling techniques, the synthesis of hybrid molecules, and chemoselective modifications at specific positions of the benzofuran ring system.

Introduction of Substituents via C–H Arylation and Transamidation Chemistry

The direct functionalization of carbon-hydrogen (C–H) bonds has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to introduce complexity into molecular scaffolds. While specific literature on the C–H arylation of this compound is limited, extensive research on the related benzofuran-2-carboxamide (B1298429) provides valuable insights into the potential reactivity of the 6-carboxamide isomer.

Palladium-catalyzed C–H arylation is a prominent method for forming carbon-carbon bonds. In the context of the benzofuran ring, the C2 and C3 positions of the furan (B31954) moiety are the most susceptible to electrophilic attack and, consequently, to C–H activation. The regioselectivity of these reactions is often dictated by the directing group ability of substituents on the benzofuran core. For a this compound, the carboxamide group is a meta-director on the benzene (B151609) ring. However, the inherent reactivity of the furan ring typically leads to functionalization at the C2 or C3 position. The C2 position of benzofuran is generally more reactive towards electrophilic substitution aakash.ac.in.

Transamidation offers a direct route to modify the carboxamide group itself, enabling the synthesis of a diverse range of amide derivatives. This transformation can be achieved through various catalytic systems, including those based on iron, and can proceed under relatively mild conditions nsf.gov. While direct examples for this compound are not prevalent in the literature, the general applicability of transamidation to aromatic carboxamides suggests its feasibility for this scaffold. The reaction would involve the exchange of the amino group of the primary carboxamide with a different amine, providing access to secondary and tertiary amides.

Table 1: Potential C–H Arylation and Transamidation Reactions on this compound

| Reaction Type | Reagents and Conditions (Hypothetical) | Expected Product |

| C–H Arylation at C2 | Aryl halide, Pd catalyst, oxidant, high temperature | 2-Aryl-benzofuran-6-carboxamide |

| C–H Arylation at C3 | Directing group at C2, Aryl halide, Pd catalyst | 3-Aryl-benzofuran-6-carboxamide |

| Transamidation | Amine (R-NH2), Catalyst (e.g., Fe(III)), heat | N-Substituted-benzofuran-6-carboxamide |

Synthesis of Novel Benzofuran Carboxamide Hybrids (e.g., Glycinamide (B1583983), Beta-alanamide, Schiff Bases, Azo Derivatives)

The synthesis of hybrid molecules by incorporating other pharmacologically relevant moieties onto the this compound scaffold is a promising strategy for drug discovery.

Glycinamide and Beta-alanamide Hybrids: The synthesis of glycinamide and β-alanamide derivatives of benzofuran-2-carboxamide has been reported, providing a template for their synthesis from the 6-carboxamide isomer wikipedia.orgresearchgate.net. A plausible synthetic route would involve the initial preparation of benzofuran-6-carboxylic acid, followed by its conversion to the corresponding acid chloride. Subsequent reaction with glycinamide or β-alanamide would yield the desired hybrid molecules. This approach allows for the introduction of amino acid fragments, which can enhance the biological activity and pharmacokinetic properties of the parent molecule.

Schiff Bases: Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone. To prepare a Schiff base from this compound, the carboxamide functionality would first need to be converted to an amine, for instance, through a Hofmann rearrangement. The resulting 6-aminobenzofuran could then be reacted with various aromatic or aliphatic aldehydes to form the corresponding Schiff bases (imines). Alternatively, if a formyl group is present on the benzofuran ring (e.g., 5-formyl-benzofuran-6-carboxamide), it could directly react with primary amines to yield Schiff base derivatives.

Azo Derivatives: Azo compounds are characterized by the presence of a diazene (B1210634) functional group (–N=N–). The synthesis of azo derivatives of this compound would typically start from 6-aminobenzofuran, obtained as described above. Diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) would yield a diazonium salt. This reactive intermediate can then undergo an azo coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline, to form the corresponding azo dye wikipedia.org. The position of the azo coupling on the partner ring is directed by the existing substituents.

Table 2: Synthetic Pathways to this compound Hybrids

| Hybrid Type | Key Intermediate | Key Reaction |

| Glycinamide/Beta-alanamide | Benzofuran-6-carbonyl chloride | Amide coupling |

| Schiff Base | 6-Aminobenzofuran | Condensation with aldehyde/ketone |

| Azo Derivative | 6-Benzofurandiazonium salt | Azo coupling |

Chemoselective Modifications at Specific Ring Positions (C-2, C-3, C-5, C-6, C-7)

The benzofuran ring system offers multiple sites for chemical modification. The regioselectivity of these reactions is governed by the inherent electronic properties of the benzofuran nucleus and the directing effects of the substituents. The carboxamide group at the C-6 position is an electron-withdrawing group and a meta-director for electrophilic aromatic substitution on the benzene ring aakash.ac.in.

C-2 and C-3 Positions: The furan ring is generally more reactive towards electrophiles than the benzene ring. The C-2 position is the most electron-rich and sterically accessible, making it the preferred site for many electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions aakash.ac.in. Functionalization at the C-3 position is more challenging and often requires the presence of a directing group at C-2 or the use of specific reaction conditions to overcome the inherent preference for C-2 attack.

C-5 and C-7 Positions: On the benzene ring, the positions ortho and para to the furan oxygen atom (C-7 and C-5, respectively) are activated towards electrophilic substitution. The C-6 carboxamide group, being a meta-director, will direct incoming electrophiles to the C-5 and C-7 positions. Therefore, electrophilic aromatic substitution reactions on this compound are expected to yield a mixture of 5- and 7-substituted products. The precise ratio of these isomers would depend on the specific reaction and the nature of the electrophile. Lithiation followed by quenching with an electrophile is another strategy that can be employed for functionalization at these positions, with the regioselectivity being influenced by the directing ability of both the furan oxygen and the carboxamide group.

Table 3: Predicted Regioselectivity of Electrophilic Substitution on this compound

| Position | Activating/Deactivating Influence | Predicted Reactivity towards Electrophiles |

| C-2 | Activated by furan ring | High |

| C-3 | Less activated than C-2 | Moderate |

| C-5 | Ortho to carboxamide (meta-directing), Para to furan oxygen (ortho, para-directing) | Moderate to High |

| C-7 | Ortho to carboxamide (meta-directing), Ortho to furan oxygen (ortho, para-directing) | Moderate to High |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

One-dimensional NMR spectra offer a fundamental confirmation of the molecular structure of Benzofuran-6-carboxamide. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.

The ¹H NMR spectrum of a benzofuran (B130515) derivative typically shows distinct signals for the protons on the furan (B31954) and benzene (B151609) rings. The chemical shifts are influenced by the electronic effects of the heterocyclic oxygen atom and the carboxamide substituent. For this compound, protons on the benzene ring adjacent to the electron-withdrawing carboxamide group are expected to be deshielded and appear at a lower field (higher ppm).

The ¹³C NMR spectrum complements the proton data, with characteristic chemical shifts for the carbonyl carbon of the amide group typically appearing in the range of 160-170 ppm. The carbons of the benzofuran ring system also show distinct signals that confirm the fused ring structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Note: These are predicted values based on analogous structures. Actual experimental values may vary depending on the solvent and experimental conditions.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

| H-2 | 7.6 - 7.8 | 145 - 147 | d, J ≈ 2.2 Hz |

| H-3 | 6.7 - 6.9 | 106 - 108 | d, J ≈ 2.2 Hz |

| H-4 | 7.6 - 7.8 | 120 - 122 | d, J ≈ 8.4 Hz |

| H-5 | 7.8 - 8.0 | 125 - 127 | dd, J ≈ 8.4, 1.6 Hz |

| H-7 | 8.1 - 8.3 | 111 - 113 | d, J ≈ 1.6 Hz |

| C-2 | - | 145 - 147 | - |

| C-3 | - | 106 - 108 | - |

| C-3a | - | 127 - 129 | - |

| C-4 | - | 120 - 122 | - |

| C-5 | - | 125 - 127 | - |

| C-6 | - | 130 - 132 | - |

| C-7 | - | 111 - 113 | - |

| C-7a | - | 155 - 157 | - |

| C=O | - | 165 - 170 | - |

| -NH₂ | 7.5 - 8.5 (broad) | - | br s |

d = doublet, dd = doublet of doublets, br s = broad singlet

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the regiochemistry of the carboxamide group.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the definitive assignment of each proton to its corresponding carbon in the benzofuran ring system.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly valuable for establishing the connectivity across quaternary (non-protonated) carbons. For this compound, key HMBC correlations would be expected between the H-5 and H-7 protons and the carbonyl carbon of the amide group, as well as with the C-6 carbon to which the amide is attached. These correlations provide unequivocal proof of the substituent's position at the C-6 position.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In a series of synthesized benzofuran carboxamide derivatives, characteristic peaks in the IR spectrum confirm the presence of key functional groups. researchgate.net

For this compound, the spectrum is dominated by absorptions corresponding to the amide and the benzofuran core. The N-H bonds of the primary amide give rise to characteristic stretching vibrations. The carbonyl (C=O) group of the amide shows a strong absorption band, which is a hallmark of this functional class. Additionally, vibrations associated with the C-O-C ether linkage of the furan ring and the aromatic C=C and C-H bonds of the benzene ring are readily identifiable.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3150 | N-H Stretch | Primary Amide (-CONH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 1680 - 1640 | C=O Stretch (Amide I) | Amide |

| 1620 - 1580 | N-H Bend (Amide II) | Amide |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1250 - 1050 | C-O Stretch | Aryl Ether (Furan ring) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (C₉H₇NO₂), the calculated molecular weight is approximately 161.16 g/mol .

In an electron ionization (EI) mass spectrum, the parent molecule would produce a molecular ion peak (M⁺) at m/z ≈ 161. High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation of benzofuran derivatives under mass spectrometry conditions often involves characteristic losses. researchgate.netnih.govnih.gov For this compound, common fragmentation pathways could include:

Loss of the amino group (-NH₂) to give a fragment at [M-16]⁺.

Loss of the entire carboxamide radical (-•CONH₂) to yield a benzofuranyl cation at [M-44]⁺.

Fragmentation of the furan ring, often involving the loss of carbon monoxide (CO), a characteristic fragmentation for furan systems, leading to a fragment at [M-28]⁺ or subsequent fragments.

X-ray Crystallography for Solid-State Structural Resolution

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. researchgate.net This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While specific crystallographic data for this compound is not widely published, a successful analysis would yield an unambiguous confirmation of the planar benzofuran ring system and the geometry of the carboxamide substituent. vensel.orgresearchgate.net Key findings from such a study would include the C-N and C=O bond lengths of the amide group and the planarity of the entire molecule. Furthermore, it would reveal how the molecules pack in the crystal lattice, highlighting intermolecular hydrogen bonds between the amide N-H protons and the carbonyl oxygen of neighboring molecules, which significantly influence the material's physical properties.

Advanced Spectroscopic Techniques for Detailed Molecular Characterization

Beyond the core techniques, other spectroscopic methods can provide further characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of UV or visible light, providing information about the electronic transitions within the molecule. The conjugated π-system of the benzofuran ring gives rise to characteristic absorption maxima (λ_max), which can be sensitive to substitution and solvent polarity.

Fluorescence Spectroscopy: Many benzofuran derivatives are known to be fluorescent. This technique measures the light emitted from a molecule after it absorbs light. It can be used to study the electronic structure and excited-state properties of this compound.

These advanced methods complement the structural data from NMR, IR, and MS, providing a comprehensive understanding of the molecule's chemical and photophysical properties.

Structure Activity Relationship Sar Studies of Benzofuran 6 Carboxamide Derivatives

Positional Effects of Substituents on Biological Activity Profiles

The location of substituents on the benzofuran (B130515) ring system is a critical determinant of biological activity and target specificity. mdpi.comnih.gov Studies on various benzofuran derivatives have consistently shown that even minor changes in substituent position can lead to significant shifts in pharmacological profiles, including antibacterial and anticancer activities. mdpi.comnih.gov

Similarly, in the context of anticancer activity, the position of halogen atoms on the benzofuran ring is of great importance. mdpi.com While the specific type of halogen may not significantly alter cytotoxicity, its placement on the scaffold is a crucial factor. mdpi.com Preliminary SAR studies have also pointed to the C-2 and C-5 positions as key sites for modification. The introduction of substituents such as hydroxyl, halogen, and amino groups at the C-5 position, as well as modifications to a phenyl group at the C-2 position, are closely linked to the antibacterial activity of the compounds. nih.govrsc.org

| C-2 | Affects cytotoxicity and antibacterial activity. | Ester groups are key for cytotoxicity; phenyl group substitutions are important for antibacterial effects. | nih.govrsc.org |

Influence of Functional Groups on Bioactivity Modulation

The nature of the functional groups attached to the benzofuran core plays a pivotal role in modulating bioactivity. Groups such as hydroxyls, halogens, amides, esters, and various heterocyclic moieties can influence a compound's potency, selectivity, and pharmacokinetic properties through various electronic, steric, and hydrogen-bonding interactions. mdpi.comnih.govrsc.orgjst.go.jp

Hydroxyl Group: The hydroxyl (-OH) group is a key functional group for imparting biological activity. As noted previously, a hydroxyl group at the C-6 position of the benzofuran ring was found to be essential for the antibacterial activity of a series of tested compounds. nih.gov In another study, a derivative with a hydroxyl group at C-4 demonstrated excellent activity against S. aureus and MRSA. nih.gov The presence of hydroxyl groups in the pyrimidine (B1678525) ring of benzofuran-pyrimidine hybrids also significantly contributes to their antimicrobial activities. rsc.org

Halogens: The incorporation of halogen atoms (e.g., fluorine, chlorine, bromine) is a common strategy in medicinal chemistry to enhance biological activity. Halogenated benzofuran derivatives have shown a significant increase in anticancer activities. mdpi.com For example, the addition of a fluorine atom at position 4 of a 2-benzofuranyl moiety resulted in a two-fold increase in potency and inhibitory activity in a specific series of anticancer agents. mdpi.com This is often attributed to favorable hydrophobic interactions. mdpi.com In other studies, compounds bearing two bromo substituents on the benzofuran and an attached phenyl ring exhibited excellent antibacterial activity against all tested strains. nih.gov

Amide and Ester Groups: The carboxamide group (-CONH₂) and its derivatives are central to the structure of benzofuran-6-carboxamide. The amide group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. In one study on compounds with osteoblastogenic activity, replacing other groups with a carbamoyl (B1232498) (amide) group at the 5-position markedly increased activity compared to the unsubstituted derivative. jst.go.jp Conversely, preliminary SAR studies on other benzofuran series have shown that an ester group at the C-2 position is a key site for cytotoxic activity. nih.govrsc.org

Heterocyclic Moieties: The introduction of other heterocyclic rings to the benzofuran scaffold can create hybrid molecules with novel or enhanced biological profiles. nih.govrsc.org For instance, attaching a pyrazole (B372694) ring system to a benzofuran core resulted in compounds with higher antinociceptive effects than those with other heterocycles. pharmatutor.org Similarly, a thiadiazole derivative of benzofuran was identified as a potent anti-inflammatory agent. pharmatutor.org The introduction of heterocyclic substituents at the C-2 position has also been shown to have a notable effect on the cytotoxicity of the compounds. nih.govrsc.org

Table 2: Modulation of Bioactivity by Different Functional Groups

| Functional Group | Influence on Bioactivity | Example | Source |

|---|---|---|---|

| Hydroxyl (-OH) | Essential for antibacterial activity at specific positions (e.g., C-6, C-4). | A hydroxyl group at C-6 was requisite for the activity of certain antibacterial benzofurans. | nih.gov |

| Halogens (-F, -Cl, -Br) | Can significantly increase anticancer and antibacterial activity. | Fluorine at position 4 of a 2-benzofuranyl group doubled anticancer potency. | mdpi.com |

| Amide (-CONH₂) | Can markedly increase specific biological activities like osteoblastogenesis. | A carbamoyl group at C-5 significantly enhanced osteoblastogenic activity. | jst.go.jp |

| Ester (-COOR) | Identified as a key group for cytotoxic activity at the C-2 position. | SAR studies identified the C-2 ester as a crucial site for cytotoxicity. | nih.govrsc.org |

| Heterocycles (e.g., Pyrazole) | Can introduce or enhance activities like anti-inflammatory or antinociceptive effects. | Pyrazole derivatives of benzofuran showed significant antinociceptive effects. | pharmatutor.org |

Rational Design Principles for Modulating Specific Biological Interactions

Rational drug design involves the strategic development of new molecules based on an understanding of their biological targets and the principles of SAR. For benzofuran derivatives, this approach focuses on optimizing interactions with specific enzymes or receptors to enhance therapeutic efficacy.

A key principle is the modification of side chains to improve potency and pharmacokinetic properties. In the development of osteogenic compounds, the side chain of a benzofuran-5-carboxamide (B11811078) derivative was systematically altered. jst.go.jp This led to the discovery that introducing specific ether linkages and terminal groups, such as an isopropoxyethoxy)ethoxy]phenyl} group, resulted in potent osteoblastogenic activity and excellent oral absorption. jst.go.jp This demonstrates a rational approach where modifications are made to enhance both target interaction and drug-like properties.

Another design principle involves creating hybrid molecules that combine the benzofuran scaffold with other pharmacologically active moieties to achieve a desired biological effect. The design of benzofuran-pyridine hybrids as vasorelaxant agents is one such example. nih.gov By combining these two fragments, researchers developed novel compounds with significant vasodilation properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are also a cornerstone of rational design. By developing statistically significant QSAR models, it is possible to correlate the physicochemical properties of a series of compounds with their biological activity. Such models can predict the activity of newly designed analogs, thereby guiding synthetic efforts toward more potent compounds and reducing the need for extensive trial-and-error synthesis. nih.gov This approach allows for a more targeted and efficient discovery of lead compounds with specific biological interactions.

Mechanistic Investigations in Chemical Biology and Biochemistry Research

Elucidation of Molecular Targets and Pathways

Research into the specific inhibitory effects of Benzofuran-6-carboxamide on certain enzymes has revealed targeted interactions.

Cyclin-Dependent Kinase 8 (CDK8): A derivative of benzofuran (B130515) carboxamide, specifically 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide, has been identified as a potent inhibitor of cyclin-dependent kinase 8 (CDK8) activity. jst.go.jpjst.go.jp This inhibition is suggested to be the mechanism behind its observed osteoblastogenic activity. jst.go.jp

Mycobacterium Protein Tyrosine Phosphatase B (mPTPB): While direct studies on this compound are limited, research on the closely related 6-hydroxy-benzofuran-5-carboxylic acid scaffold has led to the development of highly potent and selective inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB). This indicates the potential of the benzofuran core structure in targeting this bacterial virulence factor.

Glucosylceramide Synthase (GCS): Modified benzofuran-carboxamide compounds have been investigated as inhibitors of glucosylceramide synthase (GCS). This enzyme is a key target in the study of lysosomal storage diseases.

Transglutaminases and Chorismate Mutase: Currently, there is a lack of specific research findings detailing the inhibitory effects of this compound on transglutaminases and chorismate mutase in the available scientific literature.

Purine (B94841) Salvage Pathway Proteins: A specific derivative, N,N-diethyl-4-methoxy-1-benzofuran-6-carboxamide, has been identified through computer-aided drug design as having a favorable binding affinity for key proteins in the purine salvage pathway of Leishmania (Leishmania) infantum. nih.govnih.govinformit.orgbiorxiv.org This compound demonstrated good binding affinity to adenine (B156593) phosphoribosyltransferase (APRT) and adenylosuccinate lyase (ADL), suggesting its potential as an inhibitor of this pathway in the parasite. nih.govnih.govresearchgate.net

LFA-1/ICAM-1: Detailed studies specifically investigating the interaction of this compound with the Leukocyte Function-associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) interface are not prevalent in the current body of scientific literature.

Computational Chemistry and Theoretical Modeling of Benzofuran 6 Carboxamide

Spectroscopic Property Prediction and Validation

Vibrational Frequency Analysis (FT-IR)

Vibrational frequency analysis, particularly through Fourier-transform infrared (FT-IR) spectroscopy, is a critical tool for the structural elucidation of molecules like benzofuran-6-carboxamide. By correlating experimental spectra with theoretical calculations, typically performed using Density Functional Theory (DFT), a detailed assignment of vibrational modes can be achieved. This analysis confirms the presence of key functional groups and provides insight into the molecule's structural integrity.

For this compound, the vibrational spectrum is characterized by distinct peaks corresponding to the stretching and bending of its constituent bonds. The carboxamide group (-CONH₂) introduces characteristic N-H and C=O stretching vibrations. The benzofuran (B130515) core contributes vibrations from the fused benzene (B151609) and furan (B31954) rings, including C-H, C=C, and C-O-C stretching and bending modes.

Theoretical calculations complement experimental data by predicting the vibrational frequencies and intensities. These computational studies, often carried out using methods like B3LYP with a basis set such as 6-31G(d,p), allow for a precise assignment of each observed band in the FT-IR spectrum. researchgate.net For example, the C=O stretching vibration of the amide is typically one of the most intense bands and is expected in the region of 1710-1630 cm⁻¹. researchgate.net The N-H stretching vibrations of the primary amide usually appear as two bands in the 3400-3100 cm⁻¹ range. researchgate.net Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C-O-C stretching within the furan ring is typically observed between 1250 and 1000 cm⁻¹. vscht.czmdpi.com

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amide (-CONH₂) | N-H Asymmetric & Symmetric Stretch | 3400 - 3100 | researchgate.net |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | vscht.cz |

| Amide (-CONH₂) | C=O Stretch (Amide I) | 1710 - 1630 | researchgate.netvscht.cz |

| Aromatic Ring | C=C Stretch | 1600 - 1400 | vscht.cz |

| Amide (-CONH₂) | N-H Bend (Amide II) | 1650 - 1550 | researchgate.net |

| Furan Ring | C-O-C Asymmetric & Symmetric Stretch | 1250 - 1000 | vscht.czmdpi.com |

Note: The exact positions of these bands can be influenced by intermolecular interactions, such as hydrogen bonding, and the physical state of the sample.

Molecular Dynamics and Docking Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein. These methods are fundamental in drug discovery for identifying potential therapeutic targets and understanding the molecular basis of a compound's activity. researchgate.net

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it binds to the active site of a target protein. researchgate.net For this compound derivatives, docking studies have been employed to explore their potential as inhibitors for various enzymes, including those involved in cancer and neurodegenerative diseases. researchgate.netnih.gov The process involves generating multiple conformations of the ligand and fitting them into the binding pocket of the protein. A scoring function is then used to estimate the binding energy, with lower values indicating a more favorable interaction. researchgate.net Studies on similar benzofuran carboxamides have shown that interactions are often governed by hydrogen bonds involving the amide group and π-π stacking interactions from the aromatic benzofuran ring. researchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the stability and dynamic behavior of the ligand-protein complex over time. nih.govrsc.org These simulations solve Newton's equations of motion for the atoms in the system, providing a detailed view of the conformational changes and intermolecular interactions. For a this compound-protein complex, an MD simulation can confirm the stability of the binding pose predicted by docking and identify key amino acid residues that are crucial for maintaining the interaction. nih.govrsc.org

Table 2: Representative Findings from Docking Studies of Benzofuran Derivatives

| Compound Class | Target Protein | Key Interactions Observed | Potential Application | Reference |

|---|---|---|---|---|

| Benzofuran-1,3,4-oxadiazoles | M. tuberculosis Polyketide Synthase 13 (Pks13) | Hydrogen bonding, π-π stacking | Anti-tuberculosis | nih.gov |

| N-phenylbenzofuran-2-carboxamides | Amyloid Beta (Aβ42) peptide | Hydrophobic interactions, π-π stacking with aromatic residues | Alzheimer's Disease | researchgate.net |

| Thieno[3,2-b]pyrrole-5-carboxamides | Histone Lysine Specific Demethylase 1 (LSD1) | Hydrogen bonding with key residues (e.g., Asn535) | Anticancer | rsc.org |

This table summarizes findings for structurally related compounds to illustrate the types of interactions and applications that could be relevant for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the key physicochemical properties or structural features (descriptors) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized molecules, thereby guiding the design and optimization of lead compounds in drug discovery. nih.gov

For a series of this compound derivatives, a QSAR study would involve several steps:

Data Set Compilation: A collection of this compound analogs with experimentally measured biological activities (e.g., IC₅₀ values) is assembled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional (e.g., molecular weight), topological, geometric (e.g., surface area), and electronic (e.g., HOMO/LUMO energies, dipole moment) descriptors. researchgate.net

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a model that links the descriptors to the observed biological activity. researchgate.netnih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability. nih.gov

A 2D-QSAR study on benzofuran-based vasodilators successfully developed a statistically significant model (R² = 0.816) that correlated activity with specific molecular descriptors. nih.gov Such models can provide valuable insights; for instance, they might reveal that increased lipophilicity or the presence of a specific electrostatic potential pattern is beneficial for the activity of this compound derivatives.

Table 3: Common Molecular Descriptors and Statistical Parameters in QSAR Studies

| Category | Descriptor Examples | Description |

|---|---|---|

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Describes the electronic distribution and reactivity of the molecule. |

| Steric/Topological | Molecular Weight, Surface Area, Molar Refractivity | Relates to the size, shape, and branching of the molecule. |

| Lipophilicity | LogP (Octanol-water partition coefficient) | Measures the hydrophobicity of the molecule, affecting its membrane permeability. |

| Thermodynamic | Hydration Energy | Represents the energy released when a molecule is dissolved in water. |

| Statistical Parameters | R² (Coefficient of determination), Q² (Cross-validated R²), F-test value | Metrics used to assess the goodness-of-fit and predictive ability of the QSAR model. |

This table is based on descriptors and parameters commonly used in QSAR studies of benzofuran derivatives. researchgate.netnih.gov

Investigation of Reaction Mechanisms and Transition States

Understanding the reaction mechanisms for the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. Computational chemistry provides indispensable tools for elucidating these pathways by modeling reactants, intermediates, transition states, and products. Transition-metal-catalyzed reactions are commonly employed for the synthesis and functionalization of benzofuran scaffolds. nih.gov

For instance, the synthesis could involve the formation of the benzofuran core followed by the introduction or modification of the carboxamide group at the C-6 position. Alternatively, a pre-functionalized starting material could be used in a cyclization reaction. mdpi.com A plausible synthetic route could involve the Palladium-catalyzed C-H arylation to functionalize the benzofuran ring, a method that has been applied to other benzofuran carboxamides. mdpi.com

Computational studies, typically using DFT, can map the potential energy surface of the reaction. This involves:

Locating Stationary Points: Geometries of reactants, intermediates, and products are optimized.

Identifying Transition States (TS): The highest energy point along the reaction coordinate connecting two minima (e.g., reactant and intermediate) is located. A true transition state has exactly one imaginary frequency in its vibrational analysis, which corresponds to the motion along the reaction coordinate.

Calculating Activation Energies: The energy difference between the transition state and the reactants determines the activation energy (Ea), which is a key factor controlling the reaction rate.

By modeling proposed catalytic cycles, such as a Pd(0)/Pd(II) cycle for a cross-coupling reaction, researchers can evaluate the feasibility of different mechanistic pathways. mdpi.com These investigations can clarify the role of ligands, additives, and solvents in the reaction, providing a rational basis for the development of more efficient synthetic methodologies for this compound and its derivatives. mdpi.comacs.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Amiodarone |

| Dronedarone |

| Angelicin |

| Psoralen |

Advanced Analytical Applications and Derivatization for Enhanced Detection

Strategies for Improving Chromatographic Separation and Detection Efficiency

Chemical derivatization is a key strategy employed to improve the detectability of target compounds and to enhance separation efficiency in high-performance liquid chromatography (HPLC). researchgate.net For benzofuran (B130515) derivatives, which may lack a strong chromophore or fluorophore, derivatization can introduce a tag that allows for highly sensitive detection.

Derivatization techniques in HPLC can be broadly categorized into pre-column and post-column methods. The choice between these two approaches depends on the analyte's structure, the complexity of the sample matrix, and the desired analytical outcome.

Pre-column derivatization involves the chemical modification of the analyte before its introduction into the HPLC system. This approach offers several advantages, including the potential for removal of excess derivatizing reagent and by-products prior to analysis, thus reducing background noise and improving chromatographic resolution. For benzofuran compounds, pre-column derivatization can be used to introduce a fluorescent tag, significantly lowering the limit of detection.

Post-column derivatization , conversely, occurs after the analyte has been separated on the HPLC column and before it reaches the detector. This method is particularly useful for analytes that are unstable under the conditions required for pre-column derivatization or when the derivatization reaction is slow. An HPLC-MS method for the analysis of 2-chloromethylbenzofuran, a pharmaceutical intermediate, incorporated post-column derivatization to yield a derivative amenable to MS analysis using atmospheric pressure chemical ionization (APCI). nih.gov

The following table summarizes the key characteristics of pre-column and post-column derivatization techniques relevant to the analysis of benzofuran derivatives.

| Derivatization Technique | Description | Advantages | Disadvantages |

| Pre-column | Analyte is derivatized before injection into the HPLC system. | - Excess reagent can be removed. - Reaction conditions are more flexible. - Can improve chromatographic separation. | - May produce multiple derivatives. - Derivatized analyte may be unstable. |

| Post-column | Derivatization occurs after separation on the column and before detection. | - Suitable for unstable analytes. - Reaction does not need to go to completion. - Automation is relatively simple. | - Requires specialized equipment. - May cause band broadening. - Reaction kinetics must be fast. |

Mass spectrometry (MS) is a powerful detection technique often coupled with HPLC (LC-MS). Derivatization can significantly enhance the performance of LC-MS analysis for benzofuran compounds. By introducing a functional group that is readily ionizable, derivatization can improve the ionization efficiency of the analyte, leading to a stronger signal and lower detection limits.

For instance, derivatization can introduce a permanently charged group or a group that is easily protonated or deprotonated, making the analyte more amenable to electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Furthermore, the derivatizing agent can be chosen to produce a characteristic fragmentation pattern in tandem mass spectrometry (MS/MS), which enhances the selectivity and confidence in analyte identification. The metabolic fate, mass spectral fragmentation, and detectability in urine of the benzofuran designer drugs 6-APB and 6-MAPB have been investigated using GC-MS and LC-(HR)-MSn techniques. researchgate.net

Development of Novel Derivatization Reagents Incorporating Benzofuran Scaffolds

The development of novel derivatization reagents is an active area of research aimed at further improving the sensitivity and selectivity of analytical methods. A notable advancement in this area is the creation of derivatization reagents that themselves contain a benzofuran or a related heterocyclic scaffold, such as benzofurazan (B1196253). researchgate.net These reagents are designed to react with specific functional groups in the analyte to form a highly fluorescent or easily ionizable derivative.

The benzofurazan structure, in particular, has been utilized to develop a range of fluorogenic derivatization reagents. researchgate.net These reagents are often non-fluorescent themselves but become highly fluorescent upon reaction with the target analyte. This "off-on" fluorescence switching mechanism minimizes background signal and enhances detection sensitivity. The application of these reagents to biological samples has also been described. researchgate.net

The table below presents examples of benzofurazan-based derivatization reagents and their applications.

| Reagent | Target Functional Group | Detection Method | Key Features |

| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Amines, Thiols | Fluorescence | Forms highly fluorescent derivatives. |

| 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) | Amines, Phenols | Fluorescence | Offers different fluorescence properties compared to NBD-F. |

| 4-Amino-7-nitro-2,1,3-benzoxadiazole (ANBD) | Carbonyls | Fluorescence | Used for the derivatization of aldehydes and ketones. |

Applications in Complex Biological Sample Analysis (Excluding Clinical Diagnostics)

The enhanced sensitivity and selectivity afforded by derivatization techniques make them invaluable for the analysis of benzofuran compounds in complex biological matrices such as blood, urine, and tissue homogenates. researchgate.netbu.edu These matrices contain a multitude of endogenous substances that can interfere with the analysis of the target analyte.

A study on the analysis of "Benzo Fury" compounds (benzofuran derivatives) in blood utilized ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) to separate, detect, and quantitate these substances. bu.edusemanticscholar.org The research also investigated the effectiveness of different sample preparation methods, such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE), in isolating the benzofuran compounds from the blood matrix prior to analysis. bu.edu

In another study, the metabolic fate of the benzofuran designer drugs 6-APB and 6-MAPB was investigated in rat urine and human liver preparations using GC-MS and LC-HR-MSn. researchgate.netnih.gov These analytical methods allowed for the identification of various metabolites, providing insights into the biotransformation of these compounds. The differentiation of these isomers from their 5-isomers was also successfully performed. nih.gov

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies for Benzofuran (B130515) Carboxamide Analogs

The synthesis of benzofuran carboxamide analogs has been an active area of research, with several innovative strategies being developed to create diverse molecular libraries for biological screening. nih.govnih.gov These methods aim to provide efficient and modular access to a wide range of substituted benzofuran carboxamides.

Recent advancements in synthetic organic chemistry have led to the development of sophisticated methods for the construction of the benzofuran core and the introduction of the carboxamide functionality. Some of the key strategies include:

Transition-Metal-Catalyzed Reactions: Palladium- and copper-catalyzed reactions, such as Sonogashira coupling followed by intramolecular cyclization, have been effectively used to synthesize benzofuran derivatives. nih.gov More recently, palladium-catalyzed C-H arylation has emerged as a powerful tool to install aryl and heteroaryl substituents at various positions of the benzofuran scaffold. chemrxiv.orgnih.gov

One-Pot Synthetic Protocols: To improve efficiency and reduce waste, one-pot synthetic methodologies are being explored. These can involve a sequence of reactions, such as a Lewis-acid-promoted propargylation followed by intramolecular cyclization and isomerization, to rapidly generate complex benzofuran structures. nih.gov

Directed C–H Functionalization and Transamidation: A highly modular route involves the use of a directing group, such as 8-aminoquinoline, to facilitate the C-H arylation at a specific position on the benzofuran ring. This is followed by a transamidation step to introduce the desired carboxamide moiety, allowing for the creation of a diverse set of analogs. chemrxiv.orgnih.gov

These novel synthetic strategies are crucial for generating libraries of benzofuran carboxamide analogs with varied substitution patterns, which is essential for structure-activity relationship (SAR) studies and the optimization of biological activity.

Advanced Mechanistic Characterization of Biological Interactions

Understanding the precise molecular mechanisms by which benzofuran carboxamide analogs exert their biological effects is critical for their development as therapeutic agents. Advanced analytical and biochemical techniques are being employed to elucidate these interactions.

For instance, modified benzofuran-carboxamide compounds have been identified as inhibitors of glucosylceramide synthase (GCS). nih.govacs.org This enzyme plays a key role in the biosynthesis of glycosphingolipids, and its inhibition is a potential therapeutic strategy for lysosomal storage diseases and certain cancers. nih.govacs.org Mechanistic studies in this area would involve:

Enzyme kinetics assays: To determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitory constants (K_i).

X-ray crystallography: To obtain high-resolution structural information of the benzofuran carboxamide analog bound to the active site of the target protein. This can reveal key binding interactions and guide the design of more potent and selective inhibitors.

Biophysical techniques: Such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify the binding affinity and thermodynamics of the interaction between the compound and its biological target.

Cell-based assays: To confirm the on-target activity of the compounds and to study their downstream cellular effects. nih.gov

While specific mechanistic data for Benzofuran-6-carboxamide is not yet widely available, the approaches used for other benzofuran carboxamide derivatives provide a clear roadmap for future investigations into its biological interactions.

Computational Design of Next-Generation Benzofuran Carboxamide Analogs

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of novel compounds with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov These in silico methods are being increasingly applied to the design of next-generation benzofuran carboxamide analogs.

The computational design workflow for new benzofuran carboxamide analogs typically involves several stages:

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic regions) required for biological activity. This model can then be used to screen virtual libraries of compounds to identify new potential hits. nih.gov

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. nih.govtdl.org It is used to assess the binding affinity and to visualize the interactions between the compound and the amino acid residues in the active site. This information is invaluable for understanding the SAR and for designing modifications to improve binding.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. nih.gov This can help to assess the stability of the binding mode predicted by docking and to identify key conformational changes that may occur upon ligand binding.

ADMET Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new designs. nih.govnih.gov This early assessment of drug-like properties helps to prioritize compounds for synthesis and experimental testing.

Recent studies have utilized these computational approaches to design benzofuran-1,3,4-oxadiazole hybrids as potential inhibitors of Mycobacterium tuberculosis polyketide synthase 13 (Mtb Pks13) and to identify benzofuran-1,2,3-triazole hybrids as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) in lung cancer. nih.govnih.gov Similar strategies can be applied to the design of novel this compound analogs targeting a variety of disease-relevant proteins.

Exploration of New Biological Target Modulations

A key aspect of future research on benzofuran carboxamides is the exploration of their potential to modulate new biological targets, thereby expanding their therapeutic applications. nih.govrsc.org While much of the focus has been on their anticancer and antimicrobial activities, recent studies have revealed their potential to interact with a broader range of targets. rsc.orgnih.gov

Some of the emerging biological targets for benzofuran carboxamide analogs include:

Glucosylceramide Synthase (GCS): As mentioned earlier, inhibitors of GCS are being investigated for the treatment of lysosomal storage diseases like Gaucher's disease, as well as neurodegenerative diseases and cancer. nih.govacs.org

Histone Lysine Specific Demethylase 1 (LSD1): This enzyme is a therapeutic target in oncology, and benzofuran acylhydrazone derivatives have been reported as potent LSD1 inhibitors. nih.gov

Urokinase-type Plasminogen Activator (uPA) System: The uPA system is involved in cancer invasion and metastasis. 6-Substituted hexamethylene amiloride-based benzofuran derivatives have been investigated as inhibitors of uPA. nih.gov

Farnesyltransferase: This enzyme is involved in post-translational modification of proteins, including Ras, which is frequently mutated in cancer. Benzofuran derivatives have been explored as farnesyltransferase inhibitors. nih.gov

Q & A

Q. Reference Data :

| Precursor | CAS RN | Purity/Reagent | Source |

|---|---|---|---|

| Benzofuran-6-carboxylic acid | 90721-27-0 | 97% (TFS) | Kanto Catalog |

| Benzofuran-2-carboxaldehyde | 4265-16-1 | 97% (TFS) | Kanto Catalog |

Basic: How should researchers characterize this compound’s purity and structure?

Methodological Answer:

Use a combination of analytical techniques:

Chromatography : HPLC (C18 column, acetonitrile/water gradient) or GC-MS (for volatility assessment).

Spectroscopy :

- NMR (¹H/¹³C in DMSO-d₆) to confirm substitution patterns.

- FT-IR for carbonyl (C=O, ~1650 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups.

Melting Point : Compare experimental values (e.g., 189–190°C for benzofuran-6-carboxylic acid ) with literature.

Advanced Tip : Cross-validate with high-resolution mass spectrometry (HRMS) for exact mass confirmation .

Advanced: How to resolve contradictions in reported pharmacological data for benzofuran derivatives?

Methodological Answer:

Contradictions often arise from assay variability or structural analogs. Mitigate via:

Standardized Assays : Use validated in vitro models (e.g., receptor binding assays with controlled ligand concentrations ).

Orthogonal Validation : Pair radioligand displacement studies with functional assays (e.g., cAMP modulation).

Structural Specificity : Confirm that tested compounds are not positional isomers (e.g., 5- vs. 6-carboxamide derivatives) .

Example : Benzofuran-2-carboxamide derivatives show divergent serotonin receptor affinities depending on substitution patterns .

Advanced: What computational strategies predict this compound’s bioactivity?

Methodological Answer:

Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs).

QSAR Modeling : Train models on benzofuran analogs with known IC₅₀ values to predict activity .

ADMET Prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability.

Key Consideration : Validate predictions with in vitro assays to avoid overreliance on in silico data .

Basic: What are the safety considerations for handling this compound?

Methodological Answer:

Toxicity Screening : Conduct Ames tests for mutagenicity and acute toxicity studies in rodents.

Lab Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation.

Storage : Store at 0–6°C in airtight containers to prevent degradation .

Advanced: How to design SAR studies for this compound derivatives?

Methodological Answer:

Core Modifications : Synthesize analogs with substituents at positions 2, 3, or 7 on the benzofuran ring .

Functional Group Variation : Test carboxamide replacements (e.g., sulfonamides, esters) .

Bioactivity Profiling : Screen against target panels (e.g., kinase inhibitors, antimicrobial assays).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.